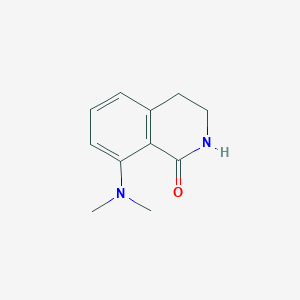
4-Acetyl-3-hydroxy-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetyl-3-hydroxybenzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, an acetyl group, and a hydroxyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-acetyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-acetyl-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-acetyl-3-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
Types of Reactions:
Oxidation: Ethyl 4-acetyl-3-hydroxybenzoate can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group, forming ethyl 4-acetyl-3-oxobenzoate.
Reduction: The acetyl group can be reduced to an alcohol group, yielding ethyl 4-hydroxy-3-hydroxybenzoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ethyl 4-acetyl-3-oxobenzoate.
Reduction: Ethyl 4-hydroxy-3-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-acetyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving esterification and substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its use in developing pharmaceuticals, particularly in designing drugs with anti-inflammatory and analgesic effects.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism by which ethyl 4-acetyl-3-hydroxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its antioxidant properties could involve scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxybenzoate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
Ethyl 4-hydroxybenzoate:
Ethyl 4-acetylbenzoate: Lacks the hydroxyl group, which affects its solubility and reactivity.
Uniqueness: Ethyl 4-acetyl-3-hydroxybenzoate is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 4-acetyl-3-hydroxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-9(7(2)12)10(13)6-8/h4-6,13H,3H2,1-2H3 |
InChI-Schlüssel |
ICLOFHBWHBSQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)
![Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B15332081.png)





![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)

![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)
